Diethyl 3,5-Dibromobenzylphosphonate
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Overview
Description
Diethyl 3,5-Dibromobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15Br2O3P and a molecular weight of 386.02 g/mol . This compound is characterized by the presence of two bromine atoms attached to a benzyl ring, which is further connected to a phosphonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,5-Dibromobenzylphosphonate can be synthesized starting from 3,5-dibromobenzaldehyde. The synthetic route involves the reaction of 3,5-dibromobenzaldehyde with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,5-Dibromobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phosphonate group can be oxidized to form phosphonic acids or reduced to form phosphines.
Coupling Reactions: It can participate in coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzylphosphonates with various functional groups.
Oxidation and Reduction: Products include phosphonic acids and phosphines.
Coupling Reactions: Products include aryl or vinyl phosphonates.
Scientific Research Applications
Diethyl 3,5-Dibromobenzylphosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 3,5-Dibromobenzylphosphonate involves its interaction with various molecular targets. The bromine atoms and the phosphonate group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl Benzylphosphonate: Lacks the bromine atoms, making it less reactive in substitution reactions.
Diethyl 4-Bromobenzylphosphonate: Contains only one bromine atom, resulting in different reactivity and applications.
Diethyl 3,5-Dichlorobenzylphosphonate: Contains chlorine atoms instead of bromine, leading to variations in reactivity and stability.
Uniqueness
Diethyl 3,5-Dibromobenzylphosphonate is unique due to the presence of two bromine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organophosphorus compounds .
Properties
Molecular Formula |
C11H15Br2O3P |
---|---|
Molecular Weight |
386.02 g/mol |
IUPAC Name |
1,3-dibromo-5-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C11H15Br2O3P/c1-3-15-17(14,16-4-2)8-9-5-10(12)7-11(13)6-9/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
JWRJFHLIWMHXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)Br)Br)OCC |
Origin of Product |
United States |
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